2,5-Dimethyl-furan-3-carboxylic acid (1-(4-methoxy-phenyl)-ethylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-furan-3-carboxylic acid (1-(4-methoxy-phenyl)-ethylidene)-hydrazide typically involves multiple steps. One common method starts with the preparation of 2,5-Dimethyl-furan-3-carboxylic acid, which can be synthesized through the oxidation of 2,5-dimethylfuran. The carboxylic acid is then reacted with hydrazine to form the corresponding hydrazide. The final step involves the condensation of the hydrazide with 4-methoxybenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-furan-3-carboxylic acid (1-(4-methoxy-phenyl)-ethylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Furanones or other oxygenated furans.
Reduction: Amines derived from the hydrazide group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2,5-Dimethyl-furan-3-carboxylic acid (1-(4-methoxy-phenyl)-ethylidene)-hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-furan-3-carboxylic acid (1-(4-methoxy-phenyl)-ethylidene)-hydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and aromatic moieties. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran-3-carboxylic acid: Lacks the hydrazide and aromatic substituents.
4-Methoxybenzaldehyde: Contains the aromatic ring but lacks the furan and hydrazide components.
Hydrazine derivatives: Similar hydrazide functionality but different core structures.
Uniqueness
2,5-Dimethyl-furan-3-carboxylic acid (1-(4-methoxy-phenyl)-ethylidene)-hydrazide is unique due to its combination of a furan ring, carboxylic acid group, and hydrazide moiety.
Properties
Molecular Formula |
C16H18N2O3 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C16H18N2O3/c1-10-9-15(12(3)21-10)16(19)18-17-11(2)13-5-7-14(20-4)8-6-13/h5-9H,1-4H3,(H,18,19)/b17-11+ |
InChI Key |
QJKYQICTAOTWHB-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C(\C)/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=C(C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.